4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine
Overview
Description
4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as soluble epoxide hydrolases and cyclin-dependent kinase 2 (CDK2) . These enzymes play crucial roles in various biological processes, including inflammation and cell cycle regulation, respectively.
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might interact with its targets (such as soluble epoxide hydrolases or cdk2) and inhibit their activity . This inhibition could lead to changes in the biological processes regulated by these enzymes.
Biochemical Pathways
For instance, inhibition of soluble epoxide hydrolases could impact the metabolism of fatty acid epoxides , while inhibition of CDK2 could affect cell cycle progression .
Result of Action
If this compound inhibits soluble epoxide hydrolases or cdk2, it could potentially reduce inflammation or alter cell cycle progression, respectively .
Biological Activity
4-(1-Cyclopentyl-1H-pyrazol-4-yl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring connected to a pyrazole moiety, which is known for its diverse biological activities. The cyclopentyl group enhances the lipophilicity and binding affinity of the molecule, potentially influencing its interaction with biological targets.
The mechanism of action for this compound involves interactions with various receptors and enzymes. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring contributes to hydrophobic interactions, enhancing binding affinity to target proteins.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole-based kinase inhibitors have been shown to selectively inhibit the Akt family of kinases, which are crucial in cancer cell proliferation and survival. In vitro studies report IC50 values in the nanomolar range against various cancer cell lines, demonstrating potent antiproliferative effects .
Neuroprotective Effects
The compound is also being explored for neuroprotective effects through modulation of muscarinic acetylcholine receptors (mAChRs). Allosteric modulators targeting the M4 subtype have shown promise in treating neurodegenerative diseases such as Alzheimer's by enhancing cholinergic signaling without the side effects associated with direct agonists .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
- Cyclopentyl Group : Enhances lipophilicity and binding potential.
- Pyrazole Substituents : Variations in substituents on the pyrazole ring significantly affect potency and selectivity against different kinases .
A comparative analysis of similar compounds shows that specific substitutions can lead to improved biological activity. For example, compounds with halogenated phenyl groups often exhibit enhanced potency due to better interactions within the binding pocket of target proteins .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The compound exhibited an IC50 value of approximately 7.76 µM against HCT116 cells and 9.76 µM against OVCAR-8 cells, indicating significant growth inhibition compared to control groups .
Study 2: Neuroprotective Potential
In another study focusing on neuroprotection, derivatives of pyrazole were tested for their ability to modulate mAChRs. Results indicated that certain derivatives could enhance receptor activity without causing receptor desensitization or downregulation, suggesting potential therapeutic applications in Alzheimer's disease management .
Properties
IUPAC Name |
4-(1-cyclopentylpyrazol-4-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-4-13(3-1)16-10-12(9-15-16)11-5-7-14-8-6-11/h9-11,13-14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDQQBCDATZQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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